molecular formula C16H20N2O B14309725 2-(4-Methoxyphenyl)-5-pentylpyrazine CAS No. 113952-88-8

2-(4-Methoxyphenyl)-5-pentylpyrazine

Cat. No.: B14309725
CAS No.: 113952-88-8
M. Wt: 256.34 g/mol
InChI Key: RJZPPXRSVCGDGU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-pentylpyrazine is a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features a 4-methoxyphenyl substituent at position 2 and a pentyl chain at position 5 (Figure 1). Pyrazines are notable for their diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry due to their aromatic stability and functional group versatility. The pentyl chain and methoxyphenyl group likely enhance lipophilicity, influencing bioavailability and receptor interactions.

Properties

CAS No.

113952-88-8

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-pentylpyrazine

InChI

InChI=1S/C16H20N2O/c1-3-4-5-6-14-11-18-16(12-17-14)13-7-9-15(19-2)10-8-13/h7-12H,3-6H2,1-2H3

InChI Key

RJZPPXRSVCGDGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C(C=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-pentylpyrazine typically involves the condensation of 4-methoxyphenylhydrazine with pentylglyoxal. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-pentylpyrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, chlorine

Major Products Formed

    Oxidation: Pyrazine N-oxides

    Reduction: Reduced pyrazine derivatives

    Substitution: Halogenated pyrazine derivatives

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-pentylpyrazine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . In cancer research, it has been shown to interfere with cell proliferation pathways, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Benzyl-5-(4-methoxyphenyl)pyrazin-2-amine

  • Structure : Shares the pyrazine core and 4-methoxyphenyl substituent but includes a benzyl group at position 3 and an amine at position 2 ().
  • Safety data indicate handling precautions due to inhalation risks .
  • Applications: Not explicitly stated, but pyrazine amines are often intermediates in drug synthesis.

2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : A benzamide derivative with a 4-methoxyphenethyl group ().
  • Properties: Melting point 96°C; synthesized via aminolysis of methyl salicylate. The absence of a pyrazine ring reduces aromaticity, altering electronic properties.
  • Applications: Potential use in medicinal chemistry due to phenolic and amide functionalities .

1-[2-(4-Methoxyphenyl)phenyl]piperazine

  • Structure : Piperazine ring linked to a biphenyl system with a 4-methoxyphenyl group ().
  • Properties : Exhibits high 5-HT7 receptor affinity. Replacing pyrazine with piperazine enhances metabolic stability but reduces aromatic conjugation .
  • Applications : Neuropharmacological agents targeting serotonin receptors.

2-Methyl-5-(methylthio)pyrazine

  • Structure : Pyrazine with methyl and methylthio groups at positions 2 and 5 ().
  • Properties : Smaller substituents increase volatility, making it suitable for flavor applications (e.g., nutty or roasted aromas). The thioether group introduces sulfur-based reactivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
2-(4-Methoxyphenyl)-5-pentylpyrazine C₁₆H₂₀N₂O 268.34 (calculated) N/A Pyrazine, pentyl, methoxyphenyl Pharmaceuticals, agrochemicals
3-Benzyl-5-(4-methoxyphenyl)pyrazin-2-amine C₁₈H₁₈N₄O 306.36 N/A Pyrazine, benzyl, amine Synthetic intermediate
Rip-B () C₁₆H₁₇NO₃ 271.31 96 Benzamide, methoxyphenethyl Medicinal chemistry
1-[2-(4-Methoxyphenyl)phenyl]piperazine C₁₇H₂₀N₂O 280.36 N/A Piperazine, biphenyl 5-HT7 receptor agonists
2-Methyl-5-(methylthio)pyrazine C₆H₈N₂S 140.20 N/A Pyrazine, methylthio Flavor and fragrance industry

Key Research Findings

Synthetic Efficiency : Multi-step synthesis is common for pyrazines (e.g., ), but one-pot reactions (e.g., ) offer advantages in yield and time .

Biological Activity : Piperazine derivatives () show receptor specificity, whereas pyrazines with lipophilic chains (e.g., pentyl) may enhance membrane permeability .

Structural Impact : Substituent position (e.g., para-methoxy) optimizes electronic effects for binding interactions, as seen in serotonin receptor ligands .

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